molecular formula C8H4ClF3O2 B039461 2,4,5-Trifluoro-3-methoxybenzoyl chloride CAS No. 112811-66-2

2,4,5-Trifluoro-3-methoxybenzoyl chloride

Cat. No. B039461
CAS RN: 112811-66-2
M. Wt: 224.56 g/mol
InChI Key: JVQSZTJTWSUJCR-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H4ClF3O2 . It has a molecular weight of 224.56 . This compound is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trifluoro-3-methoxybenzoyl chloride is represented by the SMILES string COc1c(F)c(F)cc(C(Cl)=O)c1F . The InChI key for this compound is JVQSZTJTWSUJCR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,4,5-Trifluoro-3-methoxybenzoyl chloride has a density of 1.472 g/mL at 25 °C . Its boiling point is predicted to be 229.2±35.0 °C . The refractive index n20/D is 1.503 (lit.) .

Scientific Research Applications

Organic Synthesis Intermediate

“2,4,5-Trifluoro-3-methoxybenzoyl chloride” is commonly used as an intermediate in organic synthesis . It can be used as a chlorinating agent or fluorinating agent in various organic reactions .

Preparation of Carboxylic Acids

The compound can be used in the preparation of carboxylic acids. It reacts with trifluoride to produce the corresponding carboxylic acid .

Acylation Reactions

“2,4,5-Trifluoro-3-methoxybenzoyl chloride” can be used in acylation reactions. The compound can react with various nucleophiles to form acylated products .

Synthesis of Moxifloxacin Hydrochloride

This compound is used as an intermediate in the synthesis of Moxifloxacin hydrochloride , a broad-spectrum antibiotic that is used to treat a variety of bacterial infections.

Infrared Spectrum Analysis

The compound’s infrared spectrum conforms to its structure , making it useful in infrared spectrum analysis for the identification and characterization of materials.

Density and Refractive Index Studies

With a density of 1.472 g/mL at 25 °C and a refractive index (n20/D) of 1.503 , “2,4,5-Trifluoro-3-methoxybenzoyl chloride” can be used in studies related to density and refractive index.

Safety And Hazards

This compound is classified as causing severe skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,4,5-trifluoro-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c1-14-7-5(11)3(8(9)13)2-4(10)6(7)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQSZTJTWSUJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379494
Record name 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluoro-3-methoxybenzoyl chloride

CAS RN

112811-66-2
Record name 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluoro-3-methoxybenzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1.14 g (0.0055 mole) of 3-methoxy-2,4,5-trifluorobenzoic acid (XXVI) (prepared as described in Preparation 1 or 2) in 10 ml of dry benzene was added 5 ml of thionyl chloride and the mixture was heated under reflux for 1 hour. At the end of this time, benzene and the excess of thionyl chloride were removed completely to give 3-methoxy-2,4,5-trifluorobenzoyl chloride (XXVII) [Step (E7)].
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,4,5-trifluoro-3-methoxybenzoic acid (154 mg, 0.75 mmol) and thionyl chloride (8 mL) is refluxed for 4 h. Excess thionyl chloride is removed in vacuo, and the remaining residue is used directly in the next synthetic step.
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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